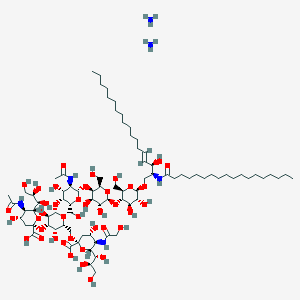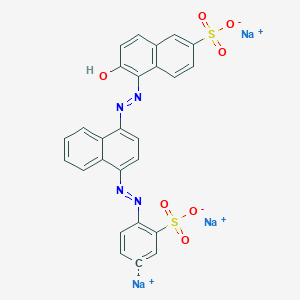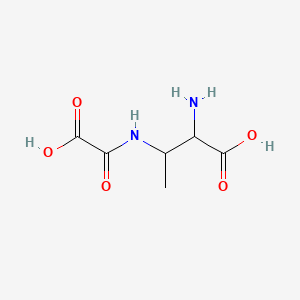
9H-fluorene-9-carboperoxoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluorene-9-carboperoxoic acid: is an organic compound that belongs to the class of peroxy acids It is derived from fluorene, a polycyclic aromatic hydrocarbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9H-fluorene-9-carboperoxoic acid typically involves the oxidation of 9H-fluorene-9-carboxylic acid. One common method is the reaction of 9H-fluorene-9-carboxylic acid with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the peroxy acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9H-fluorene-9-carboperoxoic acid can undergo further oxidation to form various oxidized derivatives.
Reduction: It can be reduced to form 9H-fluorene-9-carboxylic acid or other reduced forms.
Substitution: The compound can participate in substitution reactions where the peroxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sulfuric acid, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives of fluorene.
Reduction: 9H-fluorene-9-carboxylic acid.
Substitution: Substituted fluorenes with different functional groups.
Applications De Recherche Scientifique
Chemistry: 9H-fluorene-9-carboperoxoic acid is used as an oxidizing agent in organic synthesis. It is also employed in the preparation of various fluorene derivatives.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, especially in the development of new drugs that target oxidative pathways.
Industry: In the industrial sector, the compound is used in the synthesis of polymers and other materials that require specific oxidative properties.
Mécanisme D'action
The mechanism of action of 9H-fluorene-9-carboperoxoic acid involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxy group. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules. The pathways involved include the activation of oxidative stress responses and the modulation of redox-sensitive signaling pathways.
Comparaison Avec Des Composés Similaires
9H-fluorene-9-carboxylic acid: The precursor to 9H-fluorene-9-carboperoxoic acid, used in similar applications but lacks the peroxy group.
9H-fluorene-9-hydroperoxide: Another oxidized derivative of fluorene with similar oxidative properties.
9H-fluorene-9,9-dicarboxylic acid: A compound with two carboxylic acid groups, used in different synthetic applications.
Uniqueness: this compound is unique due to its peroxy group, which imparts distinct oxidative properties. This makes it particularly useful in reactions requiring strong oxidizing agents and in studies related to oxidative stress.
Propriétés
Formule moléculaire |
C14H10O3 |
|---|---|
Poids moléculaire |
226.23 g/mol |
Nom IUPAC |
9H-fluorene-9-carboperoxoic acid |
InChI |
InChI=1S/C14H10O3/c15-14(17-16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13,16H |
Clé InChI |
HQMLXVRUEZPOCC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)C(=O)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(4-Aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;phenol;hydrochloride](/img/structure/B13832489.png)
![6-[[2-(2-Ethoxyphenoxy)phenyl]methyl]morpholin-3-one](/img/structure/B13832494.png)

![(2S)-2-[[(2S)-6-amino-2-[[2-[[(1R,4S,7S,10S,16S,19S,22S,25S,28S,31S,34R,39R,42S,45S,48S,55R,58S)-55-[[(2S)-6-amino-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]hexanoyl]amino]-16,31,45-tris(4-aminobutyl)-58-(2-amino-2-oxoethyl)-4,19,42-tris[(2S)-butan-2-yl]-28,48-bis(3-carbamimidamidopropyl)-7,25-bis(1H-imidazol-4-ylmethyl)-3,6,9,15,18,21,24,27,30,33,41,44,47,50,56,59-hexadecaoxo-22-propan-2-yl-36,37,52,53-tetrathia-2,5,8,14,17,20,23,26,29,32,40,43,46,49,57,60-hexadecazatricyclo[32.16.10.010,14]hexacontane-39-carbonyl]amino]acetyl]amino]hexanoyl]amino]butanediamide](/img/structure/B13832500.png)



![(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-methyl-N-(4-nitrophenyl)butanamide](/img/structure/B13832526.png)
![3,5-diamino-N-[bis(15N)(azanyl)methylidene]-6-chloropyrazine-2-(15N)carboxamide](/img/structure/B13832532.png)

![(4aR,6R,7R,8R,8aS)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-methoxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13832538.png)


